Reactive violet 14 chemical structure and properties
Reactive violet 14 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Reactive Violet 14 is a synthetic organic dye classified under the azo class of compounds. Identified by the CAS Number 12270-88-1, this dye is utilized in the textile industry for its vibrant red-light purple hue and its ability to form covalent bonds with cellulosic fibers. This document provides a comprehensive overview of the available technical data for Reactive Violet 14, including its chemical and physical properties, a representative synthesis protocol, and a standard application methodology. Due to the proprietary nature of dye manufacturing, the precise chemical structure of C.I. Reactive Violet 14 is not publicly available. Therefore, this guide presents a representative structure and synthesis workflow characteristic of this class of reactive dyes.
Chemical Identity and Properties
C.I. Reactive Violet 14 is a cold-brand reactive dye, suggesting it possesses a reactive group, such as a monochlorotriazine, that enables it to form a covalent bond with hydroxyl groups on cellulosic substrates under alkaline conditions at relatively low temperatures.
Physicochemical Properties
The following table summarizes the known physicochemical properties of C.I. Reactive Violet 14.
| Property | Value | Reference |
| CAS Number | 12270-88-1 | [1][2] |
| C.I. Name | Reactive Violet 14 | [1][2] |
| Chemical Class | Azo Dye | [1] |
| Appearance | Red-light purple | [1] |
| Solubility at 30°C | 80 g/L | [2] |
| Affinity | High | [2] |
Fastness Properties
The fastness properties of a dye refer to its resistance to fading or running under various conditions. The data presented below is based on standardized testing methods.
| Fastness Property | Rating | Reference |
| Day Light (ISO) | 3-4 | [1][2] |
| Washing (ISO 4) | 4 | [1][2] |
| Perspiration (Alkaline) | 3-4 | [1][2] |
| Perspiration (Acidic) | 5 | [2] |
| Oxygen Bleaching | 4 | [1] |
| Hypochlorite Bleach | 2-3 | [2] |
| Soaping (Fading) | 3 (at 95°C) | [1] |
| Soaping (Stain) | 4 (at 95°C) | [1] |
Representative Chemical Structure
As the exact chemical structure of C.I. Reactive Violet 14 (CAS 12270-88-1) is not publicly disclosed, a representative structure of a monochlorotriazine (MCT) azo reactive dye is provided below for illustrative purposes. This class of dyes is characterized by a chromophore (the color-producing part, in this case, an azo group) linked to a triazine ring which contains a reactive chlorine atom.
Experimental Protocols
Representative Synthesis of a Purple Reactive Azo Dye
The following protocol is a representative procedure for the synthesis of a purple reactive azo dye, based on the general principles of azo dye synthesis and information from related patents. This process involves a diazotization reaction followed by a coupling reaction and subsequent condensation with a reactive group.
Materials:
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H-acid monosodium salt (1-amino-8-naphthol-3,6-disulfonic acid monosodium salt)
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Cyanuric chloride (trichloro-s-triazine)
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p-Anisidine
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2-Amino-5-sulfobenzoic acid
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Sodium nitrite
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Hydrochloric acid
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Sodium carbonate
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Ice
Procedure:
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First Condensation:
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Disperse cyanuric chloride in an ice-water bath.
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Prepare a neutral solution of H-acid monosodium salt.
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Slowly add the H-acid solution to the cyanuric chloride dispersion, maintaining the temperature between 3-8°C and a pH of 1.5-1.8 to yield the primary condensate.
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Diazotization:
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Dissolve p-anisidine in water and hydrochloric acid.
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Cool the solution to 0-5°C in an ice bath.
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Add a solution of sodium nitrite dropwise while stirring vigorously to form the diazonium salt.
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Coupling Reaction:
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Adjust the pH of the primary condensate from step 1 to alkaline.
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Slowly add the diazonium salt solution to the condensate solution, maintaining a low temperature to facilitate the coupling reaction, forming the azo chromophore.
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Second Condensation:
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Prepare a neutralized solution of 2-amino-5-sulfobenzoic acid.
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Add this solution to the product from the coupling reaction.
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Adjust the pH and temperature to facilitate the second condensation reaction, where the remaining chlorine on the triazine ring is substituted.
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Isolation:
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The final dye product is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.
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Application Protocol: Exhaust Dyeing of Cotton
The following is a general laboratory-scale protocol for applying a cold-brand reactive dye like Reactive Violet 14 to a cellulosic substrate (e.g., cotton) using an exhaust dyeing method.
Materials:
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Cotton fabric sample
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C.I. Reactive Violet 14
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Sodium chloride (Glauber's salt)
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Sodium carbonate (soda ash)
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Wetting agent
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Sequestering agent
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Acetic acid
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Soaping agent
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Laboratory dyeing apparatus (e.g., beaker dyer, shaking water bath)
Procedure:
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Dye Bath Preparation:
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Prepare a dye bath with a liquor-to-goods ratio (L:R) of 20:1.
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Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the required volume of deionized water.
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Add the pre-weighed cotton sample to the bath and run for 5 minutes to ensure thorough wetting.
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Add the dissolved C.I. Reactive Violet 14 dye solution to the bath.
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Exhaustion Phase:
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Run the dyeing for 10 minutes.
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Gradually add the required amount of sodium chloride (e.g., 30 g/L) to the dye bath. This promotes the exhaustion of the dye onto the fiber.
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Raise the temperature to 40-50°C and maintain for 20-30 minutes.
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Fixation Phase:
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Add the required amount of sodium carbonate (e.g., 20 g/L) to the dye bath to raise the pH to approximately 11. This initiates the covalent reaction between the dye and the cotton fiber.
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Continue the dyeing process at 50-60°C for 40-60 minutes for fixation.
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After-treatment (Wash-off):
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Drain the dye bath.
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Rinse the dyed fabric with cold water.
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Neutralize the fabric in a bath containing acetic acid (1 g/L) at 60°C for 10 minutes.
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Treat the fabric with a soaping agent (e.g., 1 g/L) at or near boiling for 10-15 minutes to remove any unfixed, hydrolyzed dye.
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Rinse thoroughly with hot and then cold water.
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Dry the dyed fabric.
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Applications and Relevance
While the primary application of C.I. Reactive Violet 14 is in the textile industry for dyeing cellulosic fibers, the principles of reactive dye chemistry are relevant to other scientific fields. In drug development and molecular biology, reactive functional groups, similar to those found on reactive dyes, are employed for the covalent labeling of proteins, nucleic acids, and other biomolecules. The study of these dye-fiber interactions can provide insights into covalent modification strategies and the stability of such linkages in various chemical environments.
Conclusion
C.I. Reactive Violet 14 is an azo-based reactive dye with specific application in the coloration of textiles. While detailed structural information is not publicly available, its properties and application methods are well-characterized within the dyeing industry. The underlying chemistry of its reactive group and chromophore are representative of a broader class of organic molecules used for covalent modification, making its study relevant to both industrial and research-oriented scientific disciplines. Further investigation into the specific structure and reactivity of this and similar dyes could yield valuable information for the design of novel covalent probes and labeling agents.
